2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-3-phenyl-7-piperidin-1-yl-5-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-3-10-18-15-19(24-13-8-5-9-14-24)25-21(22-18)20(16(2)23-25)17-11-6-4-7-12-17/h4,6-7,11-12,15H,3,5,8-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALILXXDFJXMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyrazole derivative and a pyrimidine derivative in the presence of a base can lead to the formation of the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the methyl, phenyl, piperidin-1-yl, and propyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to enhance efficiency and selectivity.
Chemical Reactions Analysis
3.1. Formylation Reactions
Formylation at specific positions of the pyrazolo[1,5-a]pyrimidine ring can be achieved using Vilsmeier-Haack conditions. This involves treating the compound with a mixture of phosphorus oxychloride and dimethylformamide (DMF) to introduce a formyl group, typically at the more nucleophilic positions like 3 or 6 .
3.2. Cross-Coupling Reactions
Palladium-catalyzed carbon-carbon cross-coupling reactions can be employed to further functionalize the pyrazolo[1,5-a]pyrimidine scaffold. This allows for the introduction of aryl or alkyl groups at specific positions, enhancing the compound's structural diversity and potential biological activity .
3.3. Selenylation Reactions
Recent advancements include the use of iodine-catalyzed three-component reactions to introduce selenyl groups at the 3-position of pyrazolo[1,5-a]pyrimidines. This method offers a versatile approach to synthesizing selenylated derivatives, which may exhibit unique biological properties .
Potential Biological Activities:
-
Protein Inhibition : Pyrazolo[1,5-a]pyrimidines are known for their ability to inhibit specific proteins, which could be beneficial in oncology or immunology .
-
Antimicrobial Activity : Derivatives of this scaffold have shown promise as inhibitors of mycobacterial ATP synthase, making them candidates for tuberculosis treatment .
-
Neurological Effects : The presence of a piperidine ring may confer neuroactive properties, potentially useful in treating neurological disorders .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound may selectively inhibit protein targets involved in tumor growth and proliferation. For instance:
- Mechanism of Action : It is hypothesized that the compound can interfere with cell signaling pathways critical for cancer cell survival.
- Case Studies : Recent studies have highlighted the effectiveness of similar compounds in preclinical models, showing reduced viability of cancer cells while sparing non-cancerous cells .
Anti-inflammatory Properties
The pyrazolo[1,5-a]pyrimidine scaffold has also been associated with anti-inflammatory effects:
- Biological Targets : The compound may inhibit enzymes or pathways involved in inflammatory responses.
- Research Findings : Studies have documented the anti-inflammatory activity of related compounds in various models of inflammation .
Mechanistic Insights
Understanding the mechanism of action is crucial for developing effective therapies. Research on similar compounds suggests several potential mechanisms:
- Protein Kinase Inhibition : Some pyrazolo[1,5-a]pyrimidines are known to inhibit specific kinases involved in cell proliferation and survival .
- Receptor Modulation : The compound may modulate receptors that play a role in neurotransmission and inflammation .
Synthesis and Derivatization
The synthesis of 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the pyrazolo[1,5-a]pyrimidine core from aminopyrazoles and biselectrophilic compounds. |
| 2 | Functionalization | Introduction of piperidine and propyl groups to increase solubility and target specificity. |
| 3 | Derivatization | Modification of functional groups to optimize pharmacokinetic properties. |
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in disease progression, thereby exerting its therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of the target compound with structurally analogous derivatives:
Table 1: Structural and Functional Comparisons
Key Findings
Position 5 Substituents :
- Propyl (Target) : Balances lipophilicity and steric bulk, favoring cellular permeability and kinase inhibition .
- Isopropyl () : Similar lipophilicity but shorter chain reduces binding stability in CDK2 assays .
- Trifluoromethyl () : Electron-withdrawing properties enhance antibacterial activity but reduce kinase selectivity .
Position 7 Substituents :
- Piperidin-1-yl (Target) : Cyclic amine improves ATP-pocket binding via hydrogen bonding; moderate solubility .
- 4-Methylpiperazinyl () : Increased solubility due to polar piperazine ring but weaker kinase inhibition .
- Morpholinyl () : Enhances solubility but lacks the steric bulk required for potent kinase inhibition .
Position 3 Phenyl Group :
- Conserved across analogs for hydrophobic interactions. Removal or replacement (e.g., with alkyl groups) diminishes kinase affinity .
Synthetic Routes: The target compound is synthesized via Suzuki coupling (similar to ), enabling regioselective substitution . Derivatives with ketones (e.g., ) use cyclocondensation of aminopyrazoles, limiting functional group diversity .
Biological Activity
2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Chemical Formula : C21H26N4
- CAS Number : 900259-72-5
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidines demonstrated potent activity against human cancer cell lines, including breast and colon cancers. The mechanism often involves the inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein kinases .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound exhibits significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it may serve as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
This compound has also been identified as a potential inhibitor of various enzymes. For example, its structural similarity to purines allows it to act as a competitive inhibitor for enzymes involved in purine metabolism. This property is particularly relevant in the context of diseases such as gout and certain types of cancer where purine metabolism is dysregulated .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Regulation : The compound can induce cell cycle arrest in cancer cells by modulating CDK activity.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and the mitochondrial pathway.
- Antimicrobial Mechanism : The antibacterial effects are likely due to disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Case Study 1: Anticancer Efficacy
In a recent study involving various pyrazolo[1,5-a]pyrimidine derivatives, researchers found that specific modifications to the piperidine ring significantly enhanced anticancer activity against breast cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis, demonstrating that these derivatives could effectively reduce tumor growth in vivo models .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The study employed agar dilution methods to determine MIC values and reported promising results indicating that modifications to the pyrazolo structure could enhance antibacterial potency while reducing cytotoxicity towards mammalian cells .
Q & A
Q. Key Parameters :
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions .
- Catalysts : Use of Pd catalysts for cross-coupling reactions improves regioselectivity .
Table 1 : Synthesis Optimization Data
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Core formation | Ethanol, reflux, 6h | 60–75% | |
| Piperidine substitution | DMF, 100°C, 12h | 70–85% |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity. For example, the piperidinyl proton signals appear at δ 2.5–3.5 ppm in CDCl3 .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 412.541 for C25H28N6) .
- X-ray Crystallography : Resolves fused-ring planarity and substituent orientation. Dihedral angles <2° indicate minimal ring distortion .
Table 2 : Key Spectral Benchmarks
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| 1H NMR | δ 1.2–1.5 ppm (propyl CH3) | |
| X-ray | Centroid–centroid π–π distance: 3.426 Å |
Advanced: How can researchers address contradictions in structure-activity relationship (SAR) data among derivatives?
Answer: Contradictions often arise from:
Q. Methodological Solutions :
- Systematic Analog Synthesis : Vary one substituent at a time (e.g., propyl vs. isopropyl chains) .
- Computational Modeling : DFT calculations predict electronic contributions to binding .
Advanced: What strategies optimize regioselective functionalization at the C3 position?
Answer:
- Hypervalent Iodine Reagents : Enable C3 halogenation with >80% yields. Electron-rich aryl groups (e.g., -OMe) favor iodination .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining regioselectivity .
Table 3 : Halogenation Efficiency under Optimized Conditions
| Substituent | Product | Yield | Reference |
|---|---|---|---|
| -Ph | 3-Iodo derivative | 87% | |
| -Cl | 3-Bromo derivative | 83% |
Basic: What in vitro models evaluate therapeutic potential?
Answer:
- Kinase Inhibition Assays : Measure IC50 against targets like EGFR or CDK2 .
- Cell Viability Assays : MTT or ATP-luminescence in cancer cell lines (e.g., MCF-7) .
- Anti-inflammatory Screening : COX-2 inhibition via ELISA .
Advanced: How to reconcile discrepancies in biological activity profiles?
Answer:
- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔG binding from ITC) .
Basic: What are the stability profiles under different conditions?
Answer:
- Thermal Stability : Degrades >10% at 100°C after 24h .
- pH Sensitivity : Stable at pH 6–8; hydrolyzes in strong acids/bases (pH <3 or >10) .
- Storage : -20°C under argon extends shelf life to >6 months .
Advanced: What computational approaches predict binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
